molecular formula C17H25N3O10 B607168 DNP-PEG4-acid CAS No. 858126-76-8

DNP-PEG4-acid

Cat. No. B607168
CAS RN: 858126-76-8
M. Wt: 431.4
InChI Key: PTIFQVOBASTCFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

DNP-PEG4-acid’s terminal carboxy group readily reacts with primary amines in the presence of EDC and DCC to form stable amide bonds . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .


Molecular Structure Analysis

The molecular weight of this compound is 431.4 g/mol . The InChI code is 1S/C17H25N3O10/c21-17(22)3-5-27-7-9-29-11-12-30-10-8-28-6-4-18-15-2-1-14(19(23)24)13-16(15)20(25)26/h1-2,13,18H,3-12H2,(H,21,22) . The canonical SMILES is C1=CC(=C(C=C1N+[O-])N+[O-])NCCOCCOCCOCCOCCC(=O)O .


Chemical Reactions Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 431.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 11 . It has a rotatable bond count of 16 . The exact mass is 431.15399400 g/mol and the monoisotopic mass is 431.15399400 g/mol . The topological polar surface area is 178 Ų . The heavy atom count is 30 .

Scientific Research Applications

  • Structural Characterization of Lipid Nanoparticles : DNP-PEG4-acid-like compounds are used in the structural characterization of lipid nanoparticles (LNPs) containing siRNA or mRNA. Dynamic nuclear polarization (DNP) NMR spectroscopy experiments have been utilized to characterize these LNPs at an atomic level. This technique has shown that LNPs form physically stable complexes with bioactive drugs like siRNA for extended periods (Viger‐Gravel et al., 2018).

  • Intracellular Trafficking of DNA Nanoparticles : this compound analogs, such as CK(30)PEG, have been studied for their role in the intracellular trafficking of highly compacted DNA nanoparticles. These compounds have shown efficiency in gene delivery to various organs, including the brain, eyes, and lungs. Research indicates that these nanoparticles enter cells via a caveolae-mediated pathway and rapidly accumulate in the perinuclear region (Kim et al., 2012).

  • Hepatic Drug Delivery : DNP-PEGylated nanoparticles have been evaluated as drug delivery systems targeting myeloid cells of the liver. These nanoparticles have shown potential for use in clinical applications targeting liver macrophages without toxic side effects (Foerster et al., 2015).

  • Cancer Cell Imaging and Drug Delivery : Studies have shown that gold nanoparticles modified with thiol compounds, including PEG-SH, offer improved colloidal stability and potential applications in bioassays and cancer diagnostics. These modified nanoparticles can be conjugated to antibodies for targeted cancer cell imaging (Gao et al., 2012).

  • Enhancing Osteogenic Differentiation : Gold nanoparticles conjugated with vitamin D and PEG have been utilized to enhance osteogenic differentiation. These nanoparticles demonstrate potential as functional materials for bone regeneration in tissue engineering (Nah et al., 2019).

  • Multifunctional Drug Delivery : this compound-related compounds have been used to develop multifunctional drug carriers, particularly for targeting specific intracellular compartments, demonstrating regulated trafficking mechanisms similar to biological pathogens (Boylan et al., 2012).

  • Bioengineering for Drug Delivery : Research on diatomite nanoparticles (DNPs) for drug delivery has utilized PEGylation and cell-penetrating peptide bioconjugation to enhance their intracellular uptake in cancer cells, indicating potential applications in cancer therapy (Terracciano et al., 2015).

Safety and Hazards

DNP-PEG4-acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

DNP-PEG4-acid is primarily used as a PROTAC (PROteolysis TArgeting Chimera) linker. Its main targets are specific proteins that need to be degraded within cells. The role of these targets is to regulate various cellular processes, and their degradation can help in treating diseases caused by the overexpression or malfunction of these proteins .

Mode of Action

This compound functions by linking a target protein to an E3 ubiquitin ligase. This interaction tags the target protein with ubiquitin, marking it for degradation by the proteasome. The PEG4 (polyethylene glycol) component enhances the solubility and stability of the compound, facilitating its interaction with the target protein and the E3 ligase .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome pathway. By promoting the ubiquitination of target proteins, it leads to their subsequent degradation. This pathway is crucial for maintaining cellular homeostasis by regulating protein levels and removing damaged or misfolded proteins .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The PEG4 component improves its bioavailability by enhancing solubility and reducing renal clearance. The compound is metabolized primarily in the liver and excreted through the kidneys. Its half-life and distribution are influenced by its interaction with plasma proteins and tissue partitioning .

Result of Action

At the molecular level, this compound leads to the degradation of specific target proteins, which can result in the modulation of various cellular pathways. This can have therapeutic effects, such as inhibiting the growth of cancer cells or reducing inflammation. The cellular effects include changes in protein expression levels and alterations in cell signaling pathways .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as pH, temperature, and the presence of other biomolecules. For instance, the compound’s stability might decrease in highly acidic or basic environments. Additionally, the presence of competing substrates or inhibitors can affect its interaction with target proteins and E3 ligases .

Biochemical Analysis

Biochemical Properties

DNP-PEG4-acid plays a significant role in biochemical reactions, particularly in the development of probes and as a fluorescence resonance energy transfer (FRET) quencher. The compound’s terminal carboxy group readily reacts with primary amines in the presence of coupling agents such as EDC and DCC to form stable amide bonds . This property makes this compound an excellent amine-reactive building block for developing probes that can be recognized by anti-DNP antibodies. Additionally, the hydrophilic polyethylene glycol (PEG) linker in this compound increases its water solubility, making it suitable for use in aqueous media .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable amide bonds with primary amines allows it to interact with various proteins and enzymes within the cell. These interactions can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism . For example, this compound has been shown to act as a FRET quencher when paired with tryptophan or tyrosine, which can influence protein-protein interactions and signal transduction pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable amide bonds with primary amines, which allows it to interact with various biomolecules within the cell. This interaction can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism . The hydrophilic PEG linker in this compound increases its water solubility, allowing it to be more readily taken up by cells and interact with intracellular targets . Additionally, the compound’s ability to act as a FRET quencher can influence protein-protein interactions and signal transduction pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures and protected from light . Over time, this compound may degrade, leading to changes in its effectiveness and potential long-term effects on cellular function. In in vitro and in vivo studies, the stability and degradation of this compound should be carefully monitored to ensure accurate and reliable results .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to more significant changes in cell signaling pathways, gene expression, and cellular metabolism . In some cases, high doses of this compound may result in toxic or adverse effects, such as hyperthermia and weight loss . Therefore, it is important to carefully determine the appropriate dosage for each specific application to minimize potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. The compound’s ability to form stable amide bonds with primary amines allows it to interact with enzymes and cofactors involved in metabolic processes . These interactions can influence metabolic flux and metabolite levels, ultimately affecting cellular metabolism. For example, this compound may interact with enzymes involved in oxidative phosphorylation, leading to changes in energy production and metabolic regulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its hydrophilic PEG linker, which increases its water solubility and facilitates its uptake by cells . Once inside the cell, this compound can interact with various transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . The compound’s ability to form stable amide bonds with primary amines also allows it to be distributed throughout the cell and interact with intracellular targets .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it can exert its effects on cellular function. The compound’s ability to form stable amide bonds with primary amines allows it to be targeted to specific organelles and compartments within the cell . Additionally, post-translational modifications and targeting signals may direct this compound to specific subcellular locations, influencing its activity and function . For example, this compound may be localized to the mitochondria, where it can interact with enzymes involved in oxidative phosphorylation and energy production .

properties

IUPAC Name

3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O10/c21-17(22)3-5-27-7-9-29-11-12-30-10-8-28-6-4-18-15-2-1-14(19(23)24)13-16(15)20(25)26/h1-2,13,18H,3-12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIFQVOBASTCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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